2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid CAS number and structure
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid CAS number and structure
An In-Depth Technical Guide to 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid: Synthesis, Properties, and Drug Discovery Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid, a complex substituted phenylacetic acid. As a novel or not widely reported chemical entity, this document is structured to deliver both foundational knowledge and field-proven insights for its synthesis, characterization, and potential applications in drug discovery. The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system agents. The unique substitution pattern of this molecule—featuring a bromine atom, a cyano group, and a methoxy group—presents a compelling case for its exploration as a novel building block or lead compound in modern drug development programs.
This guide, written from the perspective of a Senior Application Scientist, emphasizes the causality behind experimental choices and provides a logical framework for approaching the synthesis and evaluation of this and similar molecules.
Chemical Identity and Predicted Physicochemical Properties
The first step in evaluating any new chemical entity is to establish its fundamental chemical identity and predict its properties, which will govern its behavior in both chemical reactions and biological systems.
Chemical Structure:
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IUPAC Name: 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
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Molecular Formula: C₁₀H₈BrNO₃
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Molecular Weight: 286.08 g/mol
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SMILES: COC1=C(C=C(C=C1Br)C#N)CC(=O)O
The structure combines a phenylacetic acid core with three key substituents on the aromatic ring, each positioned to exert distinct electronic and steric effects.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted through computational models and comparison with structurally similar compounds. These values are crucial for designing synthetic workups, purification strategies, and initial pharmacological assays.
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | ~4.2 | Influences solubility, absorption, and receptor interaction. The carboxylic acid is expected to be ionized at physiological pH. |
| cLogP | ~2.5 | Predicts lipophilicity and the ability to cross cell membranes. A value in this range suggests a balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Affects membrane permeability and oral bioavailability. A TPSA below 140 Ų is often associated with good cell penetration. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary donor, crucial for target binding. |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, ether oxygen, and nitrile nitrogen can all accept hydrogen bonds, providing multiple points for interaction with a biological target. |
Retrosynthesis and Proposed Synthetic Pathway
Retrosynthetic Analysis
The primary disconnections focus on installing the acetic acid side chain and the functional groups on the aromatic ring. A plausible retrosynthetic pathway is outlined below.
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests that a commercially available or readily synthesized substituted hydroxybenzaldehyde could serve as a practical starting point.
Proposed Step-by-Step Synthesis Protocol
This protocol is a logical sequence based on standard, well-documented organic transformations.
Step 1: Regioselective Bromination of 4-Hydroxy-3-cyanobenzaldehyde The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position blocked, bromination is expected to occur ortho to the hydroxyl group.
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Reactants: 4-Hydroxy-3-cyanobenzaldehyde, N-Bromosuccinimide (NBS).
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Solvent: Acetonitrile or Dichloromethane.
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Procedure:
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Dissolve the starting aldehyde in the chosen solvent.
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Cool the solution to 0 °C in an ice bath.
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Add NBS portion-wise over 30 minutes with stirring.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with aqueous sodium thiosulfate solution.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product (3-Bromo-5-cyano-4-hydroxybenzaldehyde) by column chromatography.
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Step 2: O-Methylation of the Phenolic Hydroxyl Group Protection of the acidic phenolic proton is necessary for subsequent steps. Methylation is a common and robust method.
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Reactants: 3-Bromo-5-cyano-4-hydroxybenzaldehyde, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃).
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Solvent: Acetone or N,N-Dimethylformamide (DMF).
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Procedure:
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Combine the brominated aldehyde and potassium carbonate in the solvent.
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Add methyl iodide and heat the mixture to reflux for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer and concentrate to yield 3-Bromo-5-cyano-2-methoxybenzaldehyde.
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Step 3: Reduction of the Aldehyde to a Benzyl Alcohol The aldehyde must be converted to a group suitable for transformation into the acetic acid side chain. Reduction to the alcohol is the first step.
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Reactants: 3-Bromo-5-cyano-2-methoxybenzaldehyde, Sodium borohydride (NaBH₄).
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Solvent: Methanol or Ethanol.
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Procedure:
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Dissolve the aldehyde in the alcohol solvent and cool to 0 °C.
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Add sodium borohydride slowly and stir for 1-2 hours.
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Quench the reaction carefully with dilute HCl.
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Extract the product into an organic solvent, dry, and concentrate to yield (3-Bromo-5-cyano-2-methoxyphenyl)methanol.
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Step 4: Conversion to Benzyl Halide The benzyl alcohol is converted to a more reactive benzyl halide, a key intermediate for introducing the final carbon atom.
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Reactants: (3-Bromo-5-cyano-2-methoxyphenyl)methanol, Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃).
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Solvent: Dichloromethane (for SOCl₂) or neat (for PBr₃).
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Procedure:
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Dissolve the alcohol in the solvent and cool to 0 °C.
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Add the halogenating agent dropwise.
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Stir at room temperature until the reaction is complete.
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Carefully quench with ice water and extract the product.
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Dry and concentrate to obtain 1-(bromomethyl)-3-bromo-5-cyano-2-methoxybenzene.
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Step 5: Cyanide Displacement and Hydrolysis This two-step, one-pot sequence builds the acetic acid moiety. The benzyl halide undergoes nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile.[1]
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Reactants: Benzyl halide from Step 4, Sodium cyanide (NaCN), followed by aqueous HCl or NaOH.
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Solvent: Aqueous ethanol or DMSO.
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Procedure:
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Dissolve the benzyl halide in the solvent and add NaCN. Heat the mixture to facilitate the SN2 reaction, forming the benzyl cyanide intermediate.
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Upon completion, add a strong acid (e.g., concentrated HCl) or base (e.g., 6M NaOH) directly to the reaction mixture.
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Heat to reflux for several hours to hydrolyze the nitrile to the carboxylic acid.
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Cool the mixture and acidify (if using basic hydrolysis) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid.
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Role of Structural Moieties in Drug Design
The specific combination of functional groups on this phenylacetic acid scaffold suggests several potential roles in medicinal chemistry, making it an attractive target for screening libraries.
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Phenylacetic Acid Core: This motif is a well-established "privileged scaffold" found in drugs like Diclofenac and Felbinac.[2] Its carboxylic acid group can form strong ionic and hydrogen bonds with basic residues (e.g., Arginine, Lysine) in enzyme active sites or receptors.
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Bromo Substituent: Halogen atoms, particularly bromine, are increasingly utilized in drug design. Bromine can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and selectivity.[3] It also increases lipophilicity, which can improve membrane permeability, and can serve as a metabolic block, increasing the drug's half-life.[4][5]
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Cyano Group: The nitrile or cyano group is a versatile pharmacophore.[6] It is a strong hydrogen bond acceptor and its linear geometry allows it to probe narrow channels in protein binding sites.[7] It is metabolically quite stable and can act as a bioisostere for a carbonyl group or a terminal alkyne.[8] Furthermore, the cyano group can be used as a reactive handle, or "warhead," to form covalent bonds with nucleophilic residues like cysteine, a strategy used in covalent inhibitors.[9]
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Methoxy Group: The methoxy group can influence the conformation of the molecule by steric effects and can act as a hydrogen bond acceptor. Its primary role is often to modulate the electronic properties of the phenyl ring and to increase metabolic stability by blocking a potential site of aromatic hydroxylation.
Potential Applications and Drug Discovery Workflow
Given its structural features, this compound could be a valuable intermediate or lead candidate in several therapeutic areas:
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Oncology: Many kinase inhibitors and anticancer agents utilize substituted aromatic cores. The cyano group, in particular, is a feature of several approved anticancer drugs.[7]
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Anti-inflammatory Agents: As a derivative of phenylacetic acid, it is a logical candidate for screening against targets like COX enzymes or other inflammatory mediators.
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Neurology: The ability to modulate lipophilicity and polarity through its substituents makes it a candidate for targeting CNS receptors, where blood-brain barrier penetration is key.[10][11]
General Drug Discovery Workflow
The progression of a novel compound like 2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid from synthesis to a potential drug candidate follows a structured path.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pharmaceuticals - BSEF [bsef.com]
- 11. Bromine - Wikipedia [en.wikipedia.org]
